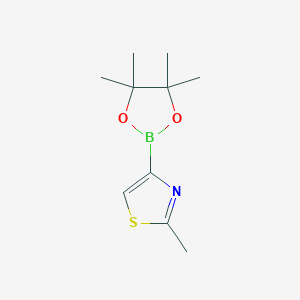

![molecular formula C8H13N3O B6169065 rac-(5R,7S)-5,7-dimethyl-1H,2H,4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-2-one CAS No. 2740369-62-2](/img/no-structure.png)

rac-(5R,7S)-5,7-dimethyl-1H,2H,4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Rac-(5R,7S)-5,7-dimethyl-1H,2H,4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-2-one, or more commonly known as RDP, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields of research. RDP has a unique structure that has been found to possess several interesting and useful properties.

Scientific Research Applications

RDP has been studied extensively in the scientific community and has been found to have potential applications in various fields of research. It has been found to have potential applications in the field of drug design, as it has been found to have anti-inflammatory and anti-cancer properties. Additionally, RDP has been studied for its potential use as a photoluminescent material, as it has been found to be highly photoluminescent under certain conditions. It has also been studied for its potential use as a fluorescent probe for imaging, as it has been found to be highly fluorescent under certain conditions.

Mechanism of Action

The mechanism of action of RDP is still being studied, however, it is believed to involve several different pathways. It is believed that RDP binds to certain proteins in the body, which leads to a decrease in inflammation and an increase in cell survival. Additionally, it is believed that RDP may interact with certain enzymes in the body, which leads to an increase in cell proliferation and a decrease in apoptosis.

Biochemical and Physiological Effects

RDP has been studied for its potential biochemical and physiological effects. It has been found to have anti-inflammatory and anti-cancer properties, as well as potential effects on the immune system. Additionally, it has been found to have potential effects on the cardiovascular system, as it has been found to have anti-atherosclerotic and anti-arrhythmic properties. Finally, it has been found to have potential effects on the nervous system, as it has been found to have anxiolytic and antidepressant properties.

Advantages and Limitations for Lab Experiments

RDP has several advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize and is highly stable, which makes it ideal for use in lab experiments. Additionally, it is non-toxic and has been found to be non-mutagenic, which makes it safe to use in lab experiments. However, one of the main limitations of RDP is that it is not very soluble in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several potential future directions for the study of RDP. One potential direction is to further study its potential applications in drug design, as it has already been found to have anti-inflammatory and anti-cancer properties. Additionally, further research could be done on its potential use as a photoluminescent material, as well as its potential use as a fluorescent probe for imaging. Finally, further research could be done on its potential effects on the immune system, cardiovascular system, and nervous system.

Synthesis Methods

The synthesis of RDP has been developed and optimized over the years, and it is now possible to synthesize RDP in a relatively straightforward manner. The most common method for the synthesis of RDP is the reaction of 5-methyl-2-oxo-1,3-dihydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid with dimethylformamide and sodium methoxide. This reaction yields the desired product, RDP, in a high yield.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(5R,7S)-5,7-dimethyl-1H,2H,4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-2-one involves the condensation of 5,7-dimethyl-1H-pyrazolo[4,3-d]pyrimidine-2,4-dione with ethyl acetoacetate followed by cyclization and subsequent hydrolysis to yield the final product.", "Starting Materials": [ "5,7-dimethyl-1H-pyrazolo[4,3-d]pyrimidine-2,4-dione", "ethyl acetoacetate", "sodium ethoxide", "water" ], "Reaction": [ "Step 1: Dissolve 5,7-dimethyl-1H-pyrazolo[4,3-d]pyrimidine-2,4-dione and ethyl acetoacetate in ethanol and add sodium ethoxide. Heat the mixture under reflux for 4 hours.", "Step 2: Cool the reaction mixture and add water. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 3: Cyclize the product by heating it with acetic anhydride and pyridine for 2 hours.", "Step 4: Hydrolyze the cyclized product with aqueous hydrochloric acid to yield rac-(5R,7S)-5,7-dimethyl-1H,2H,4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-2-one." ] } | |

CAS RN |

2740369-62-2 |

Product Name |

rac-(5R,7S)-5,7-dimethyl-1H,2H,4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-2-one |

Molecular Formula |

C8H13N3O |

Molecular Weight |

167.2 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.